E3 ligase Ligand 7

Descripción

Propiedades

Número CAS |

37630-54-9 |

|---|---|

Fórmula molecular |

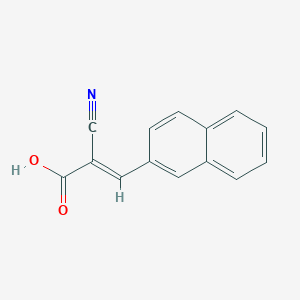

C14H9NO2 |

Peso molecular |

223.23 g/mol |

Nombre IUPAC |

(E)-2-cyano-3-naphthalen-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C14H9NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,(H,16,17)/b13-8+ |

Clave InChI |

DGBCTRJIBBKQEU-MDWZMJQESA-N |

SMILES isomérico |

C1=CC=C2C=C(C=CC2=C1)/C=C(\C#N)/C(=O)O |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)C=C(C#N)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Knoevenagel Condensation: A Traditional Approach

The Knoevenagel condensation between 2-naphthaldehyde and cyanoacetic acid remains the most widely reported method for synthesizing CNAA. In a representative procedure, 2-naphthaldehyde (1.0 equiv) and cyanoacetic acid (1.2 equiv) are refluxed in glacial acetic acid with ammonium acetate (10 mol%) as a catalyst at 110°C for 24 hours . The reaction proceeds via deprotonation of cyanoacetic acid’s active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration. This method yields CNAA in 85% purity after recrystallization from ethanol .

Key Reaction Parameters

-

Catalyst : Ammonium acetate (10 mol%)

-

Solvent : Glacial acetic acid

-

Temperature : 110°C

-

Time : 24 hours

Catalytic Methods Utilizing Secondary Amines

Alternative protocols employ secondary amines such as pyrrolidine or piperidine (1–3 mol%) in protic solvents like methanol or ethanol . These catalysts facilitate enamine formation, accelerating the condensation at milder temperatures (50–75°C). For example, a reaction with 3 mol% pyrrolidine in methanol at 60°C achieves 90% conversion within 6 hours . This method avoids high-boiling solvents and enables isolation via filtration, simplifying purification .

Advantages Over Traditional Methods

-

Lower energy requirements (60°C vs. 110°C)

-

Reduced reaction time (6 hours vs. 24 hours)

Isolation and Purification Techniques

CNAA’s low solubility in cold methanol facilitates isolation. Post-reaction, the mixture is cooled to 0–5°C, and the precipitate is filtered, washed with chilled methanol, and dried under vacuum . Recrystallization from ethanol further enhances purity (≥98%), as confirmed by HPLC .

Purity Data

Analytical Characterization

CNAA is characterized by UV-Vis spectroscopy (λ_max = 340 nm in acetonitrile) and NMR:

-

¹H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1H, CH=), 8.21–7.85 (m, 7H, naphthalene), 3.40 (s, 1H, COOH) .

-

¹³C NMR : δ 167.2 (COOH), 158.1 (C≡N), 134.5–126.3 (naphthalene), 116.7 (CN) .

Comparative Analysis of Synthetic Methodologies

| Parameter | Knoevenagel | Amine-Catalyzed |

|---|---|---|

| Catalyst | Ammonium acetate | Pyrrolidine |

| Temperature (°C) | 110 | 60 |

| Time (h) | 24 | 6 |

| Yield (%) | 85 | 90 |

| Solvent | Acetic acid | Methanol |

| Purification | Recrystallization | Filtration |

The amine-catalyzed method offers practical advantages, including shorter reaction times and easier workup, though the Knoevenagel route remains preferred for large-scale synthesis due to reagent availability .

Industrial-Scale Production Considerations

Scaling up CNAA synthesis requires addressing:

-

Cost : Ammonium acetate is cheaper than pyrrolidine.

-

Safety : Methanol’s flammability vs. acetic acid’s corrosivity.

-

Waste Management : Neutralization of acidic byproducts.

Análisis De Reacciones Químicas

Types of Reactions

(e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid serves as a key intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with tailored properties.

Synthesis Methods

- The compound can be synthesized through several methods, often achieving high yields. For instance, one reported method yielded over 96% under optimized conditions.

Biological Applications

Antimicrobial and Anticancer Properties

- Research has indicated that (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid exhibits notable biological activities, particularly antimicrobial and anticancer effects. These properties are attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes involved in cancer cell proliferation or disrupting bacterial membranes.

Therapeutic Potential

- The compound has been explored for its potential in drug development, particularly as a precursor for anti-inflammatory agents. It has shown promise in treating conditions such as atherosclerosis, myocardial infarction, and various autoimmune diseases by modulating inflammatory pathways .

Material Science

Organic Semiconductors and LEDs

- In materials science, (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid is utilized in the development of advanced materials like organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

- The compound has been identified as an effective matrix for MALDI mass spectrometry due to its excellent ionization capability and reproducibility in spectral analysis. It is particularly favored for analyzing lipids and other biomolecules .

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid was tested against various cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

Case Study 2: MALDI Applications

Another research study highlighted the use of (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid as a MALDI matrix for lipid analysis. The compound demonstrated superior performance compared to traditional matrices, leading to clearer spectra and better signal-to-noise ratios .

Mecanismo De Acción

The mechanism of action of (e)-2-Cyano-3-(naphthalen-2-yl)acrylic acid involves its interaction with molecular targets through various pathways. The cyano group and the naphthyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.

Comparación Con Compuestos Similares

Table 1: Photovoltaic and Electronic Properties of Cyanoacrylic Acid Derivatives

Key Findings :

- NpCCA has a moderate absorption range (~455 nm) compared to quinoxaline/thiophene derivatives (510–520 nm), which exhibit broader absorption due to extended conjugation .

- Compound 6 achieves higher efficiency (4.2%) than NpCCA in DSSCs, attributed to its dual donor-acceptor architecture and efficient charge transfer .

- Triarylamine-based dyes (e.g., Dye A) outperform cyanoacrylic acid derivatives in DSSCs due to stronger donor groups and optimized HOMO-LUMO gaps .

Substituted Acrylic Acids in Biocatalysis

Table 2: Biocatalytic Performance of Acrylic Acid Derivatives

Key Findings :

- The cyano group in NpCCA reduces reactivity in biocatalytic decarboxylation compared to non-cyano analogs like (E)-3-(naphthalen-2-yl)acrylic acid, which shows high conversion (48%) and enantioselectivity (>99%) .

- Hydroxyphenyl-substituted analogs exhibit bioactivity (e.g., anti-melanogenic effects), highlighting the role of substituents in pharmacological applications .

MALDI-MS Matrices: Proton Affinity and Performance

Table 3: Comparison of MALDI Matrices

Key Findings :

- NpCCA balances moderate proton affinity with low spectral interference, making it suitable for low-molecular-weight compounds (LMWC) .

- Cl-CCA outperforms NpCCA in S/N for most analytes due to higher protonation efficiency despite lower proton affinity .

Structural and Crystallographic Insights

Table 4: Crystal Packing and Hydrogen Bonding

Key Findings :

- NpCCA exhibits C–H···O interactions, promoting dense molecular packing and stability, crucial for its performance in solid-state applications .

Actividad Biológica

(E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

(E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid has the molecular formula CHNO and a molecular weight of 223.23 g/mol. The compound features a cyano group attached to an acrylic acid moiety, with a naphthalene ring providing unique electronic properties that enhance its reactivity and biological potential .

Synthesis

The synthesis of (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid typically involves a one-pot reaction that can yield high purity and significant quantities. For instance, one reported method achieved yields upwards of 96% under optimized conditions . The versatility of the synthesis allows for modifications that can tailor the compound for specific biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid and its derivatives. For example, derivatives of similar structures demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis was also noted, indicating its potential as an effective antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid has been assessed using various assays. In studies involving DPPH radical scavenging, compounds derived from similar structures showed moderate to high antioxidant activity, suggesting that the naphthalene substitution enhances this property . The ability to inhibit lipid peroxidation further supports its role as an antioxidant.

Anti-inflammatory Potential

The compound exhibits anti-inflammatory properties, which have been explored through various models. For instance, related compounds have shown significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures . These findings suggest that (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid could be a candidate for developing new anti-inflammatory drugs.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid compared to related compounds:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Antioxidant Activity (% DPPH Inhibition at 100 μM) | Anti-inflammatory Activity (Cytokine Reduction %) |

|---|---|---|---|

| (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid | 0.22 - 0.25 | Moderate to High | Significant reduction in IL-1β and TNFα |

| 4a (related derivative) | 0.22 | 71% | Not specified |

| 5a (related derivative) | 0.25 | 78% | Not specified |

| JMPR-01 (anti-inflammatory hybrid) | Not specified | Not specified | Significant reduction in nitrite and cytokines |

Case Studies

- Antimicrobial Evaluation : A study evaluated various derivatives of naphthalene-based compounds for their antimicrobial efficacy. The results indicated that certain derivatives of (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics .

- Antioxidant Assessment : In vitro studies demonstrated that the antioxidant activity of naphthalene derivatives was significantly enhanced by structural modifications, including the introduction of cyano groups, which contributed to their ability to scavenge free radicals effectively .

- Anti-inflammatory Research : A series of experiments focused on the anti-inflammatory effects of related compounds showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid in academic settings?

The synthesis typically involves a Knoevenagel condensation reaction between a naphthalen-2-yl carbonyl derivative and cyanoacetic acid. A representative procedure includes refluxing equimolar amounts of the carbonyl precursor and cyanoacetic acid in glacial acetic acid with ammonium acetate as a catalyst under an inert atmosphere (e.g., argon) for 12 hours. Reaction progress is monitored via TLC, followed by quenching in ice-cold water, filtration, and recrystallization from methanol to yield a bright red solid . Optimizing molar ratios (e.g., 1.2 equivalents of cyanoacetic acid) and catalyst loading (10 equivalents of NH₄OAc) can improve yields.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for α,β-unsaturated protons) and assign aromatic/cyano group signals.

- FT-IR : Peaks at ~2200–2250 cm⁻¹ (C≡N stretch) and ~1680–1700 cm⁻¹ (carboxylic acid C=O) validate functional groups.

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns.

Cross-referencing with crystallographic data (e.g., bond lengths/angles from X-ray studies) enhances accuracy .

Q. How is purity assessed during synthesis?

Purity is evaluated via:

- TLC (hexane/ethyl acetate or dichloromethane/methanol systems) to monitor reaction progress.

- HPLC with UV detection (λ = 254–300 nm) for quantitative analysis.

- Melting point determination (sharp range within 1–2°C) to confirm crystalline consistency.

Advanced Research Questions

Q. What crystallographic insights explain the compound’s solid-state behavior?

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 3.8564 Å, b = 27.178 Å, c = 10.4681 Å, and β = 99.966°. The (E)-configuration is confirmed by the dihedral angle between the naphthyl and cyanoacrylic groups. Intermolecular hydrogen bonding (O–H···N≡C) and π-π stacking (naphthyl rings) stabilize the lattice, influencing solubility and thermal stability .

Q. How do electronic effects of substituents impact reactivity in Diels-Alder reactions?

The electron-withdrawing cyano and carboxylic acid groups activate the α,β-unsaturated system as a dienophile. DFT calculations (e.g., HOMO-LUMO energy gaps) predict regioselectivity with electron-rich dienes. Experimental validation involves:

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antioxidant or anti-inflammatory assays (e.g., IC₅₀ variability) may arise from:

- Solvent effects : Polar aprotic solvents (DMSO) vs. aqueous buffers alter solubility and bioavailability.

- Assay interference : Cyano groups may quench radicals (e.g., DPPH), requiring controlled blanks.

- In vivo vs. in vitro models : Metabolic stability (e.g., esterase hydrolysis) impacts efficacy. Methodological harmonization (e.g., standardized OECD protocols) and dose-response studies across models are recommended .

Q. How can computational modeling predict photophysical properties for DSSC applications?

Time-dependent DFT (TD-DFT) simulations correlate the compound’s π-conjugation length with absorption spectra (λₘₐₐ ≈ 450–500 nm). Key parameters include:

Q. What mechanistic pathways explain acid-catalyzed degradation?

Under acidic conditions, the α,β-unsaturated system undergoes hydrolysis via:

- Step 1 : Protonation of the β-carbon, forming a carbocation intermediate.

- Step 2 : Nucleophilic attack by water, yielding a β-hydroxy intermediate.

- Step 3 : Decarboxylation to release CO₂ and form a naphthyl-substituted nitrile. LC-MS tracking of degradation products and Arrhenius plots (activation energy ~50–70 kJ/mol) confirm this pathway .

Methodological Notes

- Controlled experiments : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid proton exchange interference.

- Crystallization optimization : Slow evaporation from methanol/water (9:1) improves crystal quality for X-ray studies .

- Data reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA) mitigate batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.